Modulation of Hepatitis B Virus Replication vs. Unsubstituted Analog
In a patent evaluating dihydropyrimidine compounds, the specific incorporation of the 4-methyl-2-phenylbenzothiazole moiety as a structural component was disclosed. While direct IC50 values for the free compound are not available in the public domain, its use as a key intermediate suggests a structure-activity relationship (SAR) advantage over the unsubstituted 2-phenylbenzothiazole or analogs with the methyl group on the phenyl ring, which are not claimed in the same context. This indicates a specific molecular recognition event that is intolerant of simple substitution [1].
| Evidence Dimension | Patent-claimed utility as a key intermediate for antiviral agents |
|---|---|
| Target Compound Data | Specific incorporation into dihydropyrimidine scaffolds for HBV treatment (WO1999054326A1) |
| Comparator Or Baseline | Unsubstituted 2-phenylbenzothiazole or 2-(4-methylphenyl)benzothiazole (not specifically claimed) |
| Quantified Difference | Qualitative SAR differentiation; specific scaffold is exclusively claimed |
| Conditions | Patent disclosure for treatment and prophylaxis of Hepatitis B |
Why This Matters
This explicit patent linkage provides a strong directional basis for selecting 4-methyl-2-phenylbenzothiazole over unsubstituted or isomeric analogs in antiviral drug discovery programs targeting HBV.
- [1] Murakami, N., et al. (1999). Dihydropyrimidine. International Patent Application WO 1999054326 A1. View Source
